({2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)propanedinitrile
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Overview
Description
2-[(2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]PROPANEDINITRILE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzodioxole moiety, a piperazine ring, and a pyridopyrimidine core, making it an interesting subject for research in medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of 2-[(2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]PROPANEDINITRILE involves multiple steps, including the formation of the benzodioxole and piperazine intermediates, followed by their coupling with the pyridopyrimidine core. The reaction conditions typically involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form the desired bonds . Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.
Reduction: The nitrile groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles. Common reagents used in these reactions include palladium catalysts, lithium aluminum hydride, and various electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[(2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]PROPANEDINITRILE has shown potential in several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar compounds include other benzodioxole-containing molecules and piperazine derivatives. Compared to these compounds, 2-[(2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]PROPANEDINITRILE is unique due to its specific combination of structural features, which may confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C25H22N6O3 |
---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
2-[[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]propanedinitrile |
InChI |
InChI=1S/C25H22N6O3/c1-17-3-2-6-31-23(17)28-24(20(25(31)32)11-19(13-26)14-27)30-9-7-29(8-10-30)15-18-4-5-21-22(12-18)34-16-33-21/h2-6,11-12H,7-10,15-16H2,1H3 |
InChI Key |
UAOFCXADGLODHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C(C#N)C#N)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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